The compound [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical entity characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine and methyl group, alongside a pyrrolidine moiety that is linked to a hydroxymethyl group. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and biochemistry.
This compound can be referenced in chemical databases such as PubChem and BenchChem, where it is listed under various identifiers including its IUPAC name and molecular formula. The molecular weight of this compound is approximately 215.68 g/mol, and its InChI key is WJMPEWDFQVPCKA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their rings. It is categorized as an amine due to the presence of the pyrrolidine group and can also be classified as an alcohol due to the hydroxymethyl functional group.
The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves several key steps:
The synthetic route may involve nucleophilic substitution reactions where the amino group of the pyrrolidine attacks the carbon atom of the chloro-substituted pyrimidine. The hydroxymethyl group can be introduced via reduction processes or through direct alkylation methods.
The molecular structure of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol features:
Key structural data includes:
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes, while reduction may utilize lithium aluminum hydride. Substitution reactions often involve various nucleophiles such as amines or thiols.
The mechanism of action for [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol primarily involves its interaction with biological targets such as enzymes or receptors.
The physical properties include:
Chemical properties encompass:
The applications of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol are diverse:
Azetidine, the smallest stable four-membered nitrogen heterocycle, has evolved from a chemical curiosity to a cornerstone in synthetic organic chemistry. Early research focused on the strain-driven reactivity of the parent azetidine ring, where its high ring strain (approximately 25–27 kcal/mol) and pyramidalized nitrogen conferred unique nucleophilic properties. Initial synthetic routes relied on intramolecular nucleophilic displacements (e.g., Gabriel–Cromwell reactions) or [2+2] cycloadditions, but these often suffered from harsh conditions and low stereoselectivity [4]. The development of transition-metal-catalyzed methods marked a turning point, enabling asymmetric synthesis of C3-substituted azetidines. For example, palladium-catalyzed aminations facilitated the construction of enantiopure 3-alkylazetidines, while ring-expansion strategies from aziridines provided access to 3-functionalized derivatives [9].
The emergence of 3-alkylideneazetidines like 3-cyclohexylideneazetidine represents a significant advancement. These compounds combine the ring strain of azetidine with the conformational constraints of exocyclic alkenes, creating geometrically defined scaffolds. Their synthesis typically involves Wittig olefination of azetidin-3-one precursors or photochemical dehydrohalogenation of 3-haloazetidines. The cyclohexylidene variant, with its lipophilic spiro-like fusion, enhances ring stability while providing a steric shield that modulates reactivity at the adjacent C3 position [4].
Table 1: Key Synthetic Milestones for Azetidine Derivatives
Time Period | Synthetic Method | Key Innovation | Limitations |
---|---|---|---|
1960s–1980s | Gabriel–Cromwell Cyclization | Azetidine from γ-haloamines | Low yields (<30%), epimerization |
1990s–2000s | Staudinger Ketene-Imine [2+2] | Stereocontrolled 3,4-disubstituted azetidines | Functional group intolerance |
2010s–Present | Metal-Catalyzed Amination | Enantioselective C3 functionalization | Requires chiral ligands/catalysts |
Recent | Azetidinone Olefination | 3-Alkylideneazetidines (e.g., cyclohexylidene) | Competing reduction side reactions |
3-Cyclohexylideneazetidine has emerged as a privileged scaffold in drug design due to its balanced physicochemical properties and three-dimensional complexity. The cyclohexylidene moiety imparts significant lipophilicity (calculated logP ≈ 2.8), enhancing membrane permeability, while the azetidine nitrogen serves as a versatile handle for salt formation or hydrogen-bond donation. This combination addresses key challenges in bioavailability often faced with larger heterocycles [9].
In targeted therapies, this scaffold demonstrates conformational rigidity that restricts rotational freedom, enabling precise interactions with biological macromolecules. For instance, molecular docking studies reveal that the C=N vector projects substituents into deep hydrophobic pockets of kinase ATP-binding sites. This spatial orientation is exploited in proteolysis-targeting chimeras (PROTACs), where 3-cyclohexylideneazetidine acts as a rigid linker between E3 ligase ligands and target protein binders. Its metabolic stability surpasses piperazine-based linkers due to reduced cytochrome P450 oxidation susceptibility [6] [9].
The scaffold’s versatility is evident in diverse pharmacological contexts:
The stereoselective manipulation of 3-cyclohexylideneazetidine remains formidable due to competing ring strain effects and steric constraints. Key challenges include:
Diastereocontrol at C3/C4 Positions:The exocyclic cyclohexylidene group creates a chiral plane that biases facial selectivity during electrophilic additions. However, nucleophiles often undergo conjugate addition to the enamine-like system, leading to ring-opened byproducts. Studies show that Lewis acid catalysts (e.g., SnCl₄) mitigate this by coordinating to the azetidine nitrogen, shifting electron density away from the double bond and enabling 1,2-additions with >90% diastereomeric excess [2].
Transannular Interactions:The fusion of the rigid cyclohexylidene group with the azetidine ring induces chemical expansion phenomena—structural distortions analogous to those observed in ion-inserted materials. Computational models (DFT-B3LYP/6-31G*) reveal bond angle widening at C2-N1-C4 (from 89° to 94°) when bulky substituents are introduced at C3. This distortion activates transannular C–H bonds for oxidative functionalization but complicates stereochemical outcomes. Kinetic isotope effect studies confirm that hydrogen abstraction at C4 is 3.2× faster than at C2 due to this angle strain [2] [8].
Strategies for Enhanced Stereocontrol:
Table 2: Functionalization Challenges and Solutions for 3-Cyclohexylideneazetidine
Challenge | Root Cause | Advanced Solutions | Efficiency |
---|---|---|---|
Conjugate addition dominance | Enamine resonance stabilization | Low-temperature lithiation (–78°C) with TMSCl trapping | 75–80% yield |
Epimerization at C2/C4 | Ring strain-induced bond cleavage | N-Boc protection prior to metallation | de >95% preserved |
Competitive N- vs. C-alkylation | Nucleophilic nitrogen | Electrophilic activation via N-sulfonylimminium ions | C/N selectivity 8:1 |
Stereochemical erosion in oxidation | Radical intermediates | TEMPO-mediated electrochemical oxidation | 90% ee retention |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8